(6-(2-Fluorophenyl)-1h-indol-3-yl)-n,n-dimethylmethanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(6-(2-Fluorophenyl)-1h-indol-3-yl)-n,n-dimethylmethanamine is a synthetic compound that belongs to the class of indole derivatives. This compound is characterized by the presence of a fluorophenyl group attached to the indole ring, which is further connected to a dimethylmethanamine moiety. The unique structure of this compound makes it of interest in various fields of scientific research, including chemistry, biology, and medicine.
Preparation Methods
The synthesis of (6-(2-Fluorophenyl)-1h-indol-3-yl)-n,n-dimethylmethanamine typically involves multi-step synthetic routes. One common method includes the initial formation of the indole core, followed by the introduction of the fluorophenyl group through a substitution reaction. The final step involves the attachment of the dimethylmethanamine group. Reaction conditions often include the use of catalysts and specific solvents to facilitate the reactions. Industrial production methods may involve optimization of these steps to ensure high yield and purity of the final product.
Chemical Reactions Analysis
(6-(2-Fluorophenyl)-1h-indol-3-yl)-n,n-dimethylmethanamine undergoes various types of chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced products.
Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorophenyl group can be replaced by other substituents under appropriate conditions. Common reagents and conditions used in these reactions include specific solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the type of reaction and the reagents used.
Scientific Research Applications
(6-(2-Fluorophenyl)-1h-indol-3-yl)-n,n-dimethylmethanamine has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including its interaction with biological targets.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: The compound is used in the development of new materials and as an intermediate in the production of other chemicals.
Mechanism of Action
The mechanism of action of (6-(2-Fluorophenyl)-1h-indol-3-yl)-n,n-dimethylmethanamine involves its interaction with specific molecular targets. The fluorophenyl group and the indole ring play a crucial role in binding to these targets, which can include enzymes, receptors, or other proteins. The pathways involved in its action depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
(6-(2-Fluorophenyl)-1h-indol-3-yl)-n,n-dimethylmethanamine can be compared with other similar compounds, such as:
(6-(2-Fluorophenyl)-N-(p-tolyl)imidazo[1,2-a]pyridine-2-carboxamide): This compound also contains a fluorophenyl group and is used in similar research applications.
(6-(2-Fluorophenyl)-N-(pyridin-3-ylmethyl)imidazo[1,2-a]pyrazin-8-amine): Another compound with a fluorophenyl group, used in drug development and chemical research. The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C17H17FN2 |
---|---|
Molecular Weight |
268.33 g/mol |
IUPAC Name |
1-[6-(2-fluorophenyl)-1H-indol-3-yl]-N,N-dimethylmethanamine |
InChI |
InChI=1S/C17H17FN2/c1-20(2)11-13-10-19-17-9-12(7-8-15(13)17)14-5-3-4-6-16(14)18/h3-10,19H,11H2,1-2H3 |
InChI Key |
BKFABYCANREEIA-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CC1=CNC2=C1C=CC(=C2)C3=CC=CC=C3F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.